4-{[2-(Morpholine-4-carbonyl)morpholin-4-yl]methyl}benzonitrile
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Overview
Description
4-{[2-(Morpholine-4-carbonyl)morpholin-4-yl]methyl}benzonitrile is a complex organic compound that features a benzonitrile core substituted with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Morpholine-4-carbonyl)morpholin-4-yl]methyl}benzonitrile typically involves multiple steps. One common method starts with the preparation of the morpholine derivative, which is then coupled with a benzonitrile derivative. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Morpholine-4-carbonyl)morpholin-4-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-{[2-(Morpholine-4-carbonyl)morpholin-4-yl]methyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 4-{[2-(Morpholine-4-carbonyl)morpholin-4-yl]methyl}benzonitrile involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Morpholine-4-carbonyl)phenylboronic acid: Another morpholine-containing compound with similar structural features.
Morpholine derivatives: Various morpholine derivatives share structural similarities and may exhibit comparable chemical properties.
Uniqueness
4-{[2-(Morpholine-4-carbonyl)morpholin-4-yl]methyl}benzonitrile is unique due to its specific substitution pattern and the presence of both morpholine and benzonitrile moieties. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C17H21N3O3 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
4-[[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile |
InChI |
InChI=1S/C17H21N3O3/c18-11-14-1-3-15(4-2-14)12-19-5-10-23-16(13-19)17(21)20-6-8-22-9-7-20/h1-4,16H,5-10,12-13H2 |
InChI Key |
SGJDSZIAHWGOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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